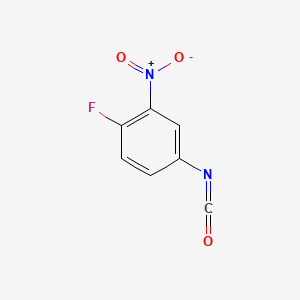

4-Fluoro-3-nitrophenyl isocyanate

Description

The exact mass of the compound 4-Fluoro-3-nitrophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-3-nitrophenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-nitrophenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-isocyanato-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O3/c8-6-2-1-5(9-4-11)3-7(6)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHOHFPMTUPOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215651 | |

| Record name | 4-Fluoro-3-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65303-82-4 | |

| Record name | 4-Fluoro-3-nitrophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065303824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-3-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Fluoro 3 Nitrophenyl Isocyanate and Its Derivatives

Precursor Synthesis and Functionalization Routes

The primary precursor for the synthesis of 4-fluoro-3-nitrophenyl isocyanate is 4-fluoro-3-nitroaniline (B182485). The most common and commercially viable method for producing 4-fluoro-3-nitroaniline is through the direct nitration of p-fluoroaniline. google.com This electrophilic substitution reaction's regioselectivity is dictated by the directing effects of the existing substituents on the aromatic ring, namely the amino (-NH₂) and fluoro (-F) groups.

A typical industrial process involves the nitration of p-fluoroaniline using a mixture of nitric acid and sulfuric acid under anhydrous conditions and at low temperatures, such as 3-5°C. google.com This method has been shown to produce high yields of the desired 4-fluoro-3-nitroaniline, making it a commercially feasible process. google.com One patented procedure describes dissolving p-fluoroaniline in 100% sulfuric acid and then adding a mixture of 100% nitric acid in 100% sulfuric acid at a controlled temperature. google.com After the reaction, the mixture is poured onto ice and neutralized with ammonia (B1221849) to precipitate the product, which can then be purified by recrystallization from boiling water. google.com Yields can be further improved by using cold dilute hydrochloric acid to separate the product from the reaction mixture. google.com

The resulting 4-fluoro-3-nitroaniline is a versatile precursor itself. Its amino group can undergo various functionalization reactions. For instance, it can be acylated with acetic anhydride (B1165640) to form N-(4-fluoro-3-nitrophenyl)acetamide with high efficiency.

Phosgenation-Based Synthesis of Aryl Isocyanates

The conversion of an aromatic amine, such as 4-fluoro-3-nitroaniline, into an isocyanate is classically achieved through phosgenation. This involves reacting the amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent. ontosight.airesearchgate.net The general reaction for the synthesis of aryl isocyanates from aromatic primary amines and phosgene proceeds in the gas phase at temperatures above the boiling point of the amine. researchgate.net A detailed procedure for a similar compound, p-nitrophenyl isocyanate, involves saturating dry ethyl acetate (B1210297) with phosgene and then slowly adding a solution of the corresponding aniline (B41778). orgsyn.org An excess of phosgene is maintained throughout the reaction, which may require gentle heating to ensure the dissolution of any hydrochloride salt intermediates. orgsyn.org

Triphosgene-Mediated Approaches

Due to the extreme toxicity of phosgene gas, safer solid substitutes like triphosgene (B27547) (bis(trichloromethyl) carbonate, BTC) are widely used in laboratory and industrial settings. nih.gov Triphosgene serves as a convenient and effective reagent for converting amines to isocyanates. nih.govrsc.org The reaction is typically carried out by adding a solution of the primary amine and a base, such as triethylamine (B128534), to a solution of triphosgene in an inert solvent like dichloromethane (B109758) (DCM). researchgate.net For example, a general procedure involves the dropwise addition of the primary amine and triethylamine in DCM to a solution of triphosgene in DCM. researchgate.net This method is applicable to a wide range of amines for the synthesis of the corresponding isocyanates. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) represents a key strategy for the synthesis of functionalized aromatic compounds, including precursors to 4-fluoro-3-nitrophenyl isocyanate. chemistrysteps.comwikipedia.org This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile and is particularly effective for electron-deficient aromatic systems. chemistrysteps.commasterorganicchemistry.com

Introduction of Fluoro- and Nitro- Moieties via SNAr

The SNAr mechanism is crucial for introducing fluoro and nitro groups onto an aromatic ring. The presence of strong electron-withdrawing groups, most commonly nitro groups (-NO₂), activates the ring towards nucleophilic attack. chemistrysteps.combyjus.com For instance, a fluorine atom can be introduced by reacting a suitable chloro-nitroaromatic precursor with a fluoride (B91410) source like anhydrous potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide (B87167). researchgate.net This process, known as fluorodenitration or fluorodechlorination, is an effective method for synthesizing fluoroaromatic compounds. researchgate.net

Regioselectivity and Stereoselectivity in SNAr Reactions

The regioselectivity of SNAr reactions is a critical aspect, governed by the position of the electron-withdrawing groups relative to the leaving group. chemistrysteps.commasterorganicchemistry.com The reaction is significantly faster when the electron-withdrawing group is positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.org This is because the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized by the electron-withdrawing group through resonance. chemistrysteps.comwikipedia.org If the electron-withdrawing group is in the meta position, this resonance stabilization is not possible, and the reaction is much slower. chemistrysteps.com

The nature of the leaving group also influences the reaction rate. In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.com Consequently, the reactivity order is often F > Cl > Br > I, as the more electronegative halogen enhances the electrophilicity of the carbon atom being attacked. masterorganicchemistry.com The regioselectivity can also be influenced by the nature of the nucleophile and the solvent. researchgate.net For example, in the reaction of 3-fluoro-4-chloronitrobenzene, "hard" nucleophiles like methoxide (B1231860) can favor the substitution of the fluorine atom, while "soft" nucleophiles like thiophenoxide favor the substitution of the chlorine atom. researchgate.net

Flow Chemistry Applications in Isocyanate Synthesis

Flow chemistry has emerged as a safer and more efficient alternative for the synthesis of isocyanates, mitigating the risks associated with hazardous reagents like phosgene and unstable intermediates. thieme-connect.comuniversityofcalifornia.edu Continuous flow reactors offer excellent control over reaction parameters such as temperature, pressure, and residence time, making processes more scalable and reproducible. thieme-connect.com

Phosgene-free methods for isocyanate synthesis are particularly well-suited for flow chemistry. One prominent example is the Curtius rearrangement, where a carboxylic acid is converted to an isocyanate via an acyl azide (B81097) intermediate. thieme-connect.comacs.org In a flow process, the hydrazide precursor can be converted to the acyl azide, which then undergoes rearrangement to the isocyanate in a continuous stream without the need to isolate the potentially explosive acyl azide. thieme-connect.comacs.org This "make-and-use" approach significantly enhances the safety of the process. rsc.org This technology has been successfully applied to the synthesis of both mono- and diisocyanates from various carboxylic acids, including those derived from renewable sources like algae biomass. universityofcalifornia.eduacs.org The use of flow chemistry not only addresses safety concerns but also offers a sustainable and efficient manufacturing process for isocyanates. acs.org

Table of Chemical Compounds

| Compound Name |

|---|

| 4-Fluoro-3-nitrophenyl isocyanate |

| 4-Fluoro-3-nitroaniline |

| p-Fluoroaniline |

| N-(4-Fluoro-3-nitrophenyl)acetamide |

| Phosgene |

| Triphosgene (bis(trichloromethyl) carbonate) |

| p-Nitrophenyl isocyanate |

| Dichloromethane (DCM) |

| Triethylamine |

| Potassium fluoride |

| Dimethyl sulfoxide |

| 3-Fluoro-4-chloronitrobenzene |

| Methoxide |

Combinatorial Synthesis of Libraries Incorporating 4-Fluoro-3-nitrophenyl Isocyanate Moieties

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds from a common scaffold. 4-Fluoro-3-nitrophenyl isocyanate is a valuable building block in this context due to its reactive isocyanate group, which readily participates in addition reactions with nucleophiles like amines and alcohols to form ureas and carbamates, respectively.

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial library generation, offering significant advantages in terms of purification and automation. In a typical SPOS workflow for generating a urea (B33335) library, an amine is immobilized on a solid support, such as a resin. This resin-bound amine is then treated with an excess of an isocyanate, like 4-fluoro-3-nitrophenyl isocyanate, in a suitable solvent. The isocyanate reacts with the immobilized amine to form a resin-bound urea derivative.

A key advantage of SPOS is the ability to drive reactions to completion by using an excess of the solution-phase reagent, which can then be easily washed away from the solid-supported product. The progress of the reaction can be monitored using qualitative methods such as the Kaiser test. prepchem.com After the urea formation is complete, the desired product is cleaved from the resin, often under acidic conditions, to yield the purified urea derivative. prepchem.com This methodology allows for the parallel synthesis of a multitude of distinct urea compounds by varying the structure of the immobilized amine. prepchem.com

Table 1: General Steps in Solid-Phase Synthesis of a Urea Library

| Step | Description |

| 1. Resin Functionalization | An appropriate amine is attached to a solid support (resin). |

| 2. Swelling | The resin is swelled in a suitable solvent to ensure accessibility of reactive sites. |

| 3. Coupling | The resin-bound amine is reacted with an excess of 4-fluoro-3-nitrophenyl isocyanate. |

| 4. Washing | The resin is thoroughly washed to remove unreacted isocyanate and byproducts. |

| 5. Cleavage | The desired urea derivative is cleaved from the solid support. |

| 6. Isolation | The final product is isolated in a purified form. |

Scavenger-Assisted Combinatorial Processes

An alternative to SPOS for the rapid purification of combinatorial libraries is the use of scavenger resins. In this solution-phase approach, reactions are again driven to completion using an excess of one reagent. After the reaction, a scavenger resin is added to the mixture to selectively bind and remove the excess reagent.

For the synthesis of a urea library from 4-fluoro-3-nitrophenyl isocyanate, the isocyanate can be used as the limiting reagent, and an excess of various amines can be used to generate a library of corresponding ureas. Alternatively, and often more practically, the amine is the limiting reagent, and an excess of the isocyanate is used. In this case, a nucleophilic scavenger resin, such as an aminomethylated polystyrene resin, is added to the reaction mixture upon completion. This scavenger resin reacts with the unreacted 4-fluoro-3-nitrophenyl isocyanate, effectively removing it from the solution. The resin-bound byproduct can then be easily removed by simple filtration, leaving the desired urea product in solution. This method is particularly advantageous for parallel synthesis in well plates, where individual purification by chromatography would be cumbersome.

Purification and Isolation Techniques in Synthetic Processes

The purification and isolation of 4-fluoro-3-nitrophenyl isocyanate derivatives, such as the ureas formed in combinatorial syntheses, are crucial for obtaining compounds of high purity for subsequent biological screening or other applications. The primary methods employed are column chromatography and recrystallization.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a widely used technique for the purification of organic compounds. rochester.edu For substituted ureas, a common mobile phase consists of a mixture of a non-polar solvent, such as hexane (B92381) or dichloromethane, and a more polar solvent, like ethyl acetate or methanol. asianpubs.orgnih.gov The polarity of the solvent system is optimized to achieve good separation between the desired product and any impurities. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the pure compound, which are then combined and concentrated. mit.edu

Recrystallization: Recrystallization is an effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. youtube.com Upon slow cooling, the pure compound crystallizes out of the solution, while impurities tend to remain dissolved. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. For fluoronitrophenyl urea derivatives, solvents such as ethanol (B145695) or acetone/water mixtures can be effective for recrystallization. asianpubs.org

Table 2: Common Purification Techniques

| Technique | Principle | Application for Urea Derivatives |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel) as a mobile phase is passed through. | Separation of the desired urea from starting materials, byproducts, and other impurities. |

| Recrystallization | Difference in solubility of the compound and impurities in a particular solvent at different temperatures. | Purification of solid urea derivatives to obtain highly pure crystalline material. |

Chemical Reactivity and Reaction Mechanisms of 4 Fluoro 3 Nitrophenyl Isocyanate

Reactions with Nucleophiles

The carbon atom of the isocyanate group is highly electrophilic and readily attacked by nucleophiles. This reactivity is the basis for the most common applications of isocyanates in the formation of addition products.

Amines: Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The reaction between an isocyanate and an amine is a well-established method for the synthesis of urea derivatives. ontosight.ai In the case of 4-fluoro-3-nitrophenyl isocyanate, the reaction with a primary or secondary amine yields a corresponding N,N'-disubstituted urea. The electron-withdrawing nitro and fluoro groups on the phenyl ring are expected to enhance the electrophilicity of the isocyanate carbon, thus promoting a rapid reaction. ontosight.ai Similarly, reaction with a thiourea would proceed to form a thiourea derivative.

While specific examples for 4-fluoro-3-nitrophenyl isocyanate are not extensively detailed in readily available literature, the general reaction is a cornerstone of isocyanate chemistry. organic-chemistry.orgrsc.org

Detailed kinetic and thermodynamic studies specifically for the reaction of 4-fluoro-3-nitrophenyl isocyanate with a wide range of amines are not extensively available in the public domain. However, studies on related systems, such as the aminolysis of 4-nitrophenyl nicotinate (B505614) and isonicotinate, reveal that the reaction mechanism can be complex. psu.edu For these related reactions, the data suggests a stepwise mechanism involving a tetrahedral intermediate. The basicity of the amine nucleophile plays a crucial role, with more basic amines generally exhibiting higher reaction rates. psu.edu

For the reaction of isocyanates with amines, the rate is often found to be dependent on the concentrations of both reactants. In some cases, the reaction can exhibit complex kinetics, with the order of reaction changing depending on the relative concentrations of the amine and isocyanate. This can be attributed to the formation of intermediate complexes.

It is reasonable to infer that the reaction of 4-fluoro-3-nitrophenyl isocyanate with amines would also be sensitive to the electronic and steric nature of the amine. Electron-donating groups on the amine would likely increase its nucleophilicity and accelerate the reaction, while bulky substituents could hinder the approach to the isocyanate.

The choice of solvent can significantly influence the rate and pathway of isocyanate reactions. While specific studies on solvent effects for 4-fluoro-3-nitrophenyl isocyanate are not detailed, general principles of isocyanate chemistry apply.

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724), are often employed for reactions of isocyanates with amines. These solvents can help to solvate the charged intermediates or transition states, potentially accelerating the reaction. For instance, a study on the synthesis of polyurea polymers highlights the facility of trans-ureation reactions in polar solvents like DMSO.

In contrast, non-polar solvents can also be used, and the reaction kinetics may differ. The formation of hydrogen bonds between the solvent and the reactants or intermediates can also play a significant role in the reaction mechanism.

Alcohols and Phenols: Formation of Carbamates

Isocyanates readily react with alcohols and phenols to form carbamates (urethanes). organic-chemistry.orgacs.org This reaction is of immense industrial importance for the production of polyurethane polymers. The reaction of 4-fluoro-3-nitrophenyl isocyanate with an alcohol or phenol (B47542) would yield the corresponding N-(4-fluoro-3-nitrophenyl)carbamate.

The general mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate group. The presence of the electron-withdrawing groups on the phenyl ring of 4-fluoro-3-nitrophenyl isocyanate is expected to increase its reactivity towards alcohols and phenols.

While a broad range of specific examples for this particular isocyanate is not readily documented, the synthesis of carbamates from various isocyanates and alcohols is a well-established and versatile reaction. acs.orgnih.gov The reaction conditions can often be mild, and in some cases, catalysts may be employed to enhance the reaction rate. nih.gov

Water: Hydrolysis and Decomposition Pathways

Isocyanates are known to react with water. organic-chemistry.org The initial reaction of 4-fluoro-3-nitrophenyl isocyanate with water would lead to the formation of an unstable carbamic acid intermediate. This intermediate then readily decomposes to yield 4-fluoro-3-nitroaniline (B182485) and carbon dioxide gas. organic-chemistry.org

The resulting amine, 4-fluoro-3-nitroaniline, can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea, in this case, 1,3-bis(4-fluoro-3-nitrophenyl)urea. This secondary reaction is a common outcome of the hydrolysis of isocyanates, especially if the isocyanate is present in excess. Therefore, the hydrolysis of 4-fluoro-3-nitrophenyl isocyanate can lead to a mixture of products, including the corresponding amine and urea derivative. Due to this reactivity with water, isocyanates are typically handled under anhydrous conditions to prevent unwanted side reactions and decomposition.

Cycloaddition Reactions

Isocyanates can participate in various cycloaddition reactions, acting as dienophiles or dipolarophiles due to the presence of the cumulative double bonds in the -N=C=O group. These reactions provide routes to various heterocyclic compounds.

While specific examples of cycloaddition reactions involving 4-fluoro-3-nitrophenyl isocyanate are not prominently reported, the general reactivity of isocyanates in such transformations suggests its potential to participate in similar reactions. Isocyanates have been shown to undergo [2+2] cycloadditions with alkenes to form β-lactams, [4+2] Diels-Alder reactions with dienes, and [2+2+2] cycloadditions with allenes and another isocyanate molecule. Current time information in Bangalore, IN.aub.edu.lbbeilstein-journals.org

For instance, in a Diels-Alder reaction, the C=N bond of the isocyanate can act as the dienophile. The feasibility and stereochemical outcome of such reactions are governed by frontier molecular orbital theory. The electron-withdrawing nature of the substituents on the phenyl ring of 4-fluoro-3-nitrophenyl isocyanate could influence its energy levels and, consequently, its reactivity in cycloaddition reactions. Theoretical studies on the cycloaddition of isocyanates with alkenes have predicted a concerted suprafacial mechanism for the formation of β-lactams. aub.edu.lb

1,3-Dipolar Cycloadditions with Azides (e.g., Tetrazolinone Formation)

Aryl isocyanates can undergo cycloaddition reactions with organic azides. The reaction between an isocyanate and an azide (B81097) can lead to the formation of a five-membered heterocyclic ring system. Specifically, the reaction can yield 1,4-disubstituted-Δ²-1,2,3,4-tetrazolin-5-ones. acs.org This transformation is a type of 1,3-dipolar cycloaddition, where the azide acts as the 1,3-dipole.

The proposed mechanism involves the initial attack of the terminal nitrogen of the azide onto the electrophilic carbonyl carbon of the isocyanate. This is followed by cyclization and the loss of nitrogen gas (N₂) from the intermediate to form the stable tetrazolinone ring. chem-station.com While specific studies on 4-fluoro-3-nitrophenyl isocyanate are not prevalent, its electrophilic nature, enhanced by the nitro and fluoro substituents, suggests it would be a reactive partner in such cycloadditions.

Other Cycloaddition Pathways (e.g., [2+2] Cycloadditions)

The isocyanate functional group is a versatile component in various cycloaddition reactions beyond those with azides.

[2+2] Cycloadditions: Isocyanates readily participate in [2+2] cycloadditions with electron-rich alkenes to form β-lactams (2-azetidinones). researchtrends.net This reaction is particularly effective with highly electrophilic isocyanates, such as chlorosulfonyl isocyanate and trichloroacetyl isocyanate. researchtrends.netnih.gov The mechanism can be either a concerted suprafacial cycloaddition or a stepwise process involving a zwitterionic intermediate, depending on the specific reactants. researchtrends.netrsc.org The electron-deficient nature of the 4-fluoro-3-nitrophenyl isocyanate would make its C=N bond a suitable dienophile for this transformation. Isocyanates can also undergo [2+2] cycloadditions with imines to produce 1,3-diazetidin-2-ones. researchgate.net

[2+2+2] Cycloadditions: In the presence of transition metal catalysts, such as nickel(0) complexes, aryl isocyanates can undergo intermolecular [2+2+2] cycloaddition reactions. For instance, two molecules of an isocyanate can react with one molecule of an allene (B1206475) to yield enantiomerically enriched dihydropyrimidine-2,4-diones. acs.orgnih.gov Similarly, rhodium(I) catalysts can mediate the [2+2+2] cycloaddition between alkenyl isocyanates and alkynes to form substituted indolizinones and quinolizinones. nih.gov

[4+2] Cycloadditions: Rhodium complexes have also been shown to catalyze the [4+2] cycloaddition of α,β-unsaturated imines with isocyanates, providing a route to pyrimidinones (B12756618) with good yields and high enantioselectivities. nih.gov In this reaction, the α,β-unsaturated imine acts as the four-atom component, and the C=N bond of the isocyanate serves as the dienophile.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of 4-fluoro-3-nitrophenyl isocyanate is significantly disfavored due to the powerful deactivating effects of the attached functional groups. All three substituents—nitro, fluoro, and isocyanate—withdraw electron density from the aromatic ring, making it a poor nucleophile. youtube.comlumenlearning.com

The directing effects of the individual groups are as follows:

Nitro Group (-NO₂): Strongly deactivating and a meta-director. youtube.comminia.edu.eg

Fluoro Group (-F): Deactivating due to its inductive effect but an ortho, para-director due to resonance. lumenlearning.com

Isocyanate Group (-NCO): Deactivating and expected to be a meta-director, similar to other carbonyl-containing functionalities.

| Substituent | Position | Type | Directing Effect |

| -NCO | 1 | Deactivating | meta (to positions 3 & 5) |

| -NO₂ | 3 | Strongly Deactivating | meta (to positions 1 & 5) |

| -F | 4 | Deactivating | ortho, para (to positions 3, 5 & 1) |

Considering the positions on the ring (C1-NCO, C2-H, C3-NO₂, C4-F, C5-H, C6-H), the combined influence of these groups strongly directs any potential electrophilic attack to the C5 position. The nitro group directs meta to C5, the isocyanate group directs meta to C5, and the fluorine atom directs ortho to C5. However, the cumulative deactivation is substantial, meaning that such reactions would require extremely harsh conditions and are generally not a synthetically viable pathway.

Halogen-Specific Reactivity: Substitution of the Fluorine Atom

In contrast to its deactivation towards electrophilic substitution, the electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at C4 is the most likely site for such an attack. Its substitution is activated by the strong electron-withdrawing nitro group located para to it, which can stabilize the negative charge in the intermediate Meisenheimer complex.

This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate, followed by the departure of the fluoride (B91410) ion, which is a good leaving group. A variety of nucleophiles can displace the fluorine atom. beilstein-journals.org

| Nucleophile | Reagent Example | Product Type |

| Oxygen Nucleophile | Sodium Methoxide (B1231860) (NaOCH₃) | 4-Methoxy-3-nitrophenyl isocyanate |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-3-nitrophenyl isocyanate |

| Nitrogen Nucleophile | Ammonia (B1221849) (NH₃) or Primary/Secondary Amines | 4-Amino-3-nitrophenyl isocyanate derivatives |

The reaction with amines is particularly notable, as it can sometimes lead to further reactions involving the isocyanate group if not performed under controlled conditions. clockss.orgresearchgate.net

Reactivity of the Nitro Group: Reduction and Further Transformations

The nitro group is readily transformed, with its reduction to an amino group being the most common and synthetically useful reaction. This transformation drastically alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group. A wide array of reducing agents can accomplish this conversion, offering chemoselectivity in the presence of other functional groups. chemistryscore.comwikipedia.org

The choice of reagent is crucial to avoid unwanted reactions with the isocyanate group or the C-F bond.

Catalytic Hydrogenation: This is a common method, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. chemistryscore.com Raney Nickel is often preferred if dehalogenation is a concern.

Metal/Acid Systems: Reagents such as iron (Fe) or tin (Sn) in the presence of a strong acid like HCl are classic and effective methods for nitro group reduction. chemistryscore.com Zinc (Zn) in acetic acid also provides a mild reduction. niscpr.res.in

Other Reagents: Sodium hydrosulfite or sodium sulfide (B99878) can also be employed for the reduction. wikipedia.org

| Reagent System | Conditions | Notes |

| H₂ / Pd/C | Catalytic | Highly efficient, but may affect other reducible groups. chemistryscore.com |

| H₂ / Raney Ni | Catalytic | Often used to avoid dehalogenation. wikipedia.org |

| Fe / HCl | Stoichiometric | Classic, robust method. |

| Sn / HCl | Stoichiometric | Effective but can be harsh. chemistryscore.com |

| Zn / Acetic Acid | Stoichiometric | Provides a milder reduction. niscpr.res.in |

Upon reduction of the nitro group to an amine, the resulting compound is 4-fluoro-3-aminophenyl isocyanate. This new amino group can undergo a variety of subsequent reactions, such as diazotization followed by substitution (Sandmeyer reaction) or acylation. It could also potentially react intramolecularly or intermolecularly with the isocyanate group under certain conditions.

Partial reduction of the nitro group can also lead to other functionalities, such as N-arylhydroxylamines, using reagents like zinc dust in aqueous ammonium (B1175870) chloride. wikipedia.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of 4-fluoro-3-nitrophenyl isocyanate, ¹H, ¹³C, and ¹⁹F NMR are indispensable tools.

¹H NMR Spectroscopic Analysis of Derivatives

Proton (¹H) NMR spectroscopy of derivatives formed from 4-fluoro-3-nitrophenyl isocyanate offers critical insights into the aromatic region of the molecule. The substitution pattern on the phenyl ring dictates the chemical shifts (δ) and coupling constants (J) of the aromatic protons. For instance, in a derivative where the isocyanate group has reacted with an amine to form a urea (B33335), the protons on the 4-fluoro-3-nitrophenyl moiety would exhibit a characteristic pattern.

Detailed analysis of related structures, such as 4-fluoro-3-nitroaniline (B182485), provides a strong basis for predicting the ¹H NMR spectrum. The proton ortho to the fluorine and meta to the nitro group is expected to appear as a triplet, while the other two aromatic protons would present as a doublet of doublets and a multiplet, respectively, due to coupling with the fluorine atom and adjacent protons.

Table 1: Representative ¹H NMR Data for a Hypothetical Derivative of 4-Fluoro-3-nitrophenyl isocyanate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.5 | d | ~2.5 |

| H-5 | ~8.2 | dd | ~9.0, ~4.5 |

| H-6 | ~7.4 | t | ~9.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific derivative.

¹³C NMR Spectroscopic Analysis of Derivatives

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the phenyl ring of 4-fluoro-3-nitrophenyl isocyanate derivatives are significantly influenced by the electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom.

The carbon atom bearing the isocyanate group (or its derivative) would resonate at a characteristic downfield shift. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. The presence of the nitro group also deshields the ortho and para carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for a 4-Fluoro-3-nitrophenyl isocyanate Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-NCO | ~125 |

| C-NO₂ | ~148 |

| C-F | ~155 (d, ¹JCF ≈ 250 Hz) |

| C-1 | ~135 |

| C-2 | ~120 |

| C-6 | ~115 (d, ²JCF ≈ 20 Hz) |

Note: These are estimated values. Actual shifts and coupling constants will vary with the specific molecular structure.

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing organofluorine compounds. For 4-fluoro-3-nitrophenyl isocyanate and its derivatives, ¹⁹F NMR provides a direct probe into the electronic environment of the fluorine atom. The chemical shift of the fluorine resonance is highly sensitive to the nature of the substituents on the aromatic ring. The presence of the ortho nitro group is expected to shift the fluorine resonance downfield compared to 4-fluorophenyl isocyanate. chemicalbook.com The coupling of the fluorine atom with the adjacent aromatic protons will result in a multiplet, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of 4-fluoro-3-nitrophenyl isocyanate is dominated by a very strong and characteristic absorption band for the isocyanate (-N=C=O) functional group. This band typically appears in the region of 2250-2280 cm⁻¹.

Other key vibrational frequencies include the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching vibration will also be present, typically in the 1200-1100 cm⁻¹ region. Upon derivatization of the isocyanate group, for example, through reaction with an alcohol to form a carbamate, the strong isocyanate band will disappear and be replaced by characteristic C=O (urethane) and N-H stretching bands.

Table 3: Characteristic IR Absorption Frequencies for 4-Fluoro-3-nitrophenyl isocyanate

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | ~2270 | Strong, Sharp |

| Nitro (NO₂) Asymmetric Stretch | ~1530 | Strong |

| Nitro (NO₂) Symmetric Stretch | ~1350 | Strong |

| C-F Stretch | ~1200-1100 | Medium-Strong |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aromatic C=C Stretch | ~1600-1450 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

For 4-fluoro-3-nitrophenyl isocyanate, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 182.11 g/mol . scbt.com The fragmentation pattern would likely involve the loss of the isocyanate group (-NCO) and the nitro group (-NO₂), leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of 4-fluoro-3-nitrophenyl isocyanate and its derivatives. copernicus.org By measuring the m/z value to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This high level of accuracy is essential for confirming the identity of newly synthesized compounds and for providing definitive evidence of their composition in research publications. For 4-fluoro-3-nitrophenyl isocyanate (C₇H₃FN₂O₃), the calculated exact mass would be used to confirm its elemental formula with high confidence.

Tandem Mass Spectrometry (MS/MS) in Derivatization Studies

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. In the context of 4-Fluoro-3-nitrophenyl isocyanate, MS/MS is crucial for analyzing the products of derivatization reactions. When this compound is used to tag analytes, such as amino acids or biogenic amines, the resulting derivatives can be subjected to MS/MS analysis. canada.caresearchgate.net This process involves the isolation of a specific precursor ion (the derivatized analyte) and its subsequent fragmentation to produce a characteristic spectrum of product ions.

The fragmentation patterns obtained from MS/MS provide detailed structural information about the original analyte and confirm the success of the derivatization. For instance, the fragmentation of a 4-fluoro-3-nitrophenyl-derivatized amino acid would yield specific ions corresponding to the loss of the isocyanate group, the nitro group, or parts of the amino acid side chain. This detailed fragmentation data is invaluable for the unambiguous identification and quantification of target molecules in complex biological matrices. nih.govnih.gov The use of derivatization with reagents like 4-Fluoro-3-nitrophenyl isocyanate can significantly improve the sensitivity and specificity of LC-MS/MS methods. nih.govfda.gov

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of 4-Fluoro-3-nitrophenyl isocyanate and for separating it from other compounds in a mixture.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like isocyanates. For 4-Fluoro-3-nitrophenyl isocyanate, reversed-phase HPLC is a common approach. In this method, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. epa.gov

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The presence of the fluoro and nitro groups on the phenyl ring influences its retention characteristics. ontosight.ai UV detection is often employed, as the nitroaromatic structure provides a strong chromophore. scholarsresearchlibrary.com HPLC methods can be optimized to achieve high resolution and accurate quantification, which is critical for quality control and for monitoring reactions involving this reagent. epa.govscholarsresearchlibrary.com

Table 1: Typical HPLC Parameters for Isocyanate Analysis

| Parameter | Typical Value |

| Column | C8 or C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (Diode Array Detector) |

| Flow Rate | 1.0 mL/minute |

| Injection Volume | 5-20 µL |

This table presents a generalized set of HPLC parameters. Specific conditions may vary depending on the exact application and instrumentation.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical platform. For the analysis of 4-Fluoro-3-nitrophenyl isocyanate and its derivatives, LC-MS is particularly advantageous. After separation by HPLC, the eluent is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio is determined.

This technique is especially powerful for analyzing complex mixtures, such as those resulting from the derivatization of biological samples. canada.ca For example, in the analysis of biogenic amines in food samples, derivatization with a reagent like 4-Fluoro-3-nitrophenyl isocyanate can enhance their chromatographic retention and ionization efficiency, leading to lower detection limits. researchgate.netmdpi.com The mass spectrometer provides definitive identification based on the molecular weight of the derivatized analytes, complementing the retention time data from the HPLC. fda.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in separations with higher resolution, speed, and sensitivity compared to conventional HPLC.

The analysis of 4-Fluoro-3-nitrophenyl isocyanate and its reaction products by UPLC can offer substantial benefits. The increased peak capacity allows for the separation of closely related impurities or a larger number of derivatized analytes in a shorter amount of time. This is particularly beneficial in high-throughput screening applications, such as in metabolomics or proteomics, where numerous samples need to be analyzed efficiently. The principles of separation are the same as in HPLC, but the performance is significantly enhanced.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of the compound were analyzed, X-ray diffraction would reveal precise bond lengths, bond angles, and torsional angles. This data would offer insights into the planarity of the phenyl ring, the orientation of the nitro and isocyanate groups, and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that occur in the solid state. Such structural details are fundamental to understanding the compound's reactivity and physical properties. For context, crystallographic data is available for the precursor molecule, 4-Fluoro-3-nitroaniline, which provides a basis for understanding the core structure. nih.gov

Derivatization Reagents in Analytical Research

4-Fluoro-3-nitrophenyl isocyanate is a valuable derivatization reagent in analytical research, primarily due to its reactive isocyanate group. ontosight.ai This group readily reacts with nucleophiles, most notably the primary and secondary amine groups found in amino acids, peptides, and biogenic amines, to form stable urea derivatives. ontosight.aicreative-proteomics.com

The purpose of this derivatization is often to improve the analytical characteristics of the target molecules. For instance:

Enhanced Detectability: The introduction of the nitrophenyl group provides a strong chromophore, significantly enhancing the detectability of the derivatives by UV-Vis spectroscopy. scholarsresearchlibrary.com

Improved Chromatographic Behavior: Derivatization can alter the polarity of analytes, leading to better retention and separation in reversed-phase HPLC. canada.ca

Increased Ionization Efficiency: In mass spectrometry, the derivative may ionize more efficiently than the parent analyte, leading to improved sensitivity.

This reagent is part of a broader class of compounds used for pre-column derivatization in HPLC. researchgate.netwaters.com The choice of derivatization reagent depends on the specific analytes and the analytical instrumentation available. The fluoro and nitro substituents on the phenyl ring of this particular isocyanate can also be exploited for specific detection methods or to influence the fragmentation in MS/MS studies. ontosight.ai

Applications in Enhancing Detection Sensitivity

The primary application of 4-Fluoro-3-nitrophenyl isocyanate in analytical research lies in its ability to act as a chromogenic derivatizing agent. Many compounds of interest, such as amino acids, peptides, and various pharmaceuticals, lack a significant chromophore, making their detection by UV-Vis spectrophotometry at trace levels challenging. By reacting these analytes with 4-Fluoro-3-nitrophenyl isocyanate, a new derivative is formed that incorporates the nitro- and fluoro-substituted phenyl ring. This moiety acts as a strong chromophore, significantly increasing the molar absorptivity of the analyte at specific wavelengths.

The isocyanate functional group (-N=C=O) readily reacts with nucleophilic groups, most notably primary and secondary amines, to form stable urea derivatives. This reaction is typically rapid and can be carried out under mild conditions, making it suitable for the derivatization of sensitive biological molecules. The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the isocyanate carbon, facilitating a swift and efficient reaction.

Table 1: Spectroscopic Properties of 4-Fluoro-3-nitrophenyl isocyanate and its Derivatives (Hypothetical Data)

This interactive table provides hypothetical spectroscopic data for 4-Fluoro-3-nitrophenyl isocyanate and its derivatives, illustrating the shift in absorption maxima upon derivatization.

| Compound | Molar Mass ( g/mol ) | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| 4-Fluoro-3-nitrophenyl isocyanate | 182.11 | ~254 | Moderate |

| 4-Fluoro-3-nitrophenylurea of Glycine | 257.18 | ~340 | High |

| 4-Fluoro-3-nitrophenylurea of Alanine | 271.21 | ~340 | High |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for these exact derivatives is not widely published. The shift to a longer wavelength (bathochromic shift) and an increase in molar absorptivity are expected outcomes of such a derivatization.

The enhanced UV absorbance of the derivatives allows for significantly lower limits of detection (LOD) and limits of quantification (LOQ) in high-performance liquid chromatography (HPLC) analyses. This is particularly crucial in biomedical and environmental research, where target analytes are often present in complex matrices at very low concentrations.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, molecular geometry, and reactivity of molecules. For a compound like 4-Fluoro-3-nitrophenyl isocyanate, these methods can provide invaluable insights into the interplay of its distinct functional groups.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a workhorse in computational chemistry, balancing accuracy with computational cost, making it well-suited for studying medium-sized organic molecules. DFT calculations can predict key geometric parameters and electronic properties.

While specific DFT data for 4-Fluoro-3-nitrophenyl isocyanate is not readily published, we can predict its structural characteristics based on studies of similar molecules. The geometry of the phenyl ring is expected to be largely planar. The isocyanate group (–N=C=O) itself prefers a nearly linear arrangement. In phenyl isocyanate, the C−N=C angle is approximately 134.9° and the N=C=O angle is close to 173.1°. wikipedia.org For 4-Fluoro-3-nitrophenyl isocyanate, these angles are expected to be similar, with minor deviations due to the electronic influence of the fluoro and nitro substituents.

The electronic structure is significantly influenced by the strong electron-withdrawing nature of both the nitro (–NO₂) and isocyanate (–NCO) groups, as well as the inductive effect of the fluorine (–F) atom. This cumulative electron withdrawal deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution. DFT calculations on related fluoronitrobenzenes have shown that the nitro group exerts a powerful resonance and inductive effect, significantly lowering the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. researchgate.net The fluorine atom also contributes to this electron-deficient character through its strong inductive pull.

Table 1: Predicted Molecular Properties of 4-Fluoro-3-nitrophenyl isocyanate

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₇H₃FN₂O₃ | |

| Molecular Weight | 182.11 g/mol | |

| Geometry of Phenyl Ring | Largely planar | General principles of aromatic systems |

| N=C=O Angle | Near-linear (~173°) | Comparison with phenyl isocyanate wikipedia.org |

| C-N=C Angle | ~135° | Comparison with phenyl isocyanate wikipedia.org |

| Electronic Nature | Highly electrophilic | Combined electron-withdrawing effects of -NO₂, -NCO, and -F groups |

This table is based on established principles and data from related compounds due to the absence of direct published data for 4-Fluoro-3-nitrophenyl isocyanate.

Ab Initio Methods in Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results for certain properties.

There are no specific ab initio studies reported for 4-Fluoro-3-nitrophenyl isocyanate. However, ab initio calculations on simpler aromatic molecules have been used to accurately describe aggregation and intermolecular interactions. rsc.org For a molecule like 4-Fluoro-3-nitrophenyl isocyanate, ab initio methods could be employed to precisely calculate properties such as the dipole moment and polarizability, which are influenced by the strong charge separation induced by the electronegative substituents. They would also be valuable in studying the reaction mechanisms involving this isocyanate with high accuracy.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While no MD simulations specifically focusing on neat 4-Fluoro-3-nitrophenyl isocyanate have been published, this technique is frequently used to study the behavior of larger molecules that incorporate this isocyanate as a building block.

For instance, in the development of inhibitors for biological targets, 4-Fluoro-3-nitrophenyl isocyanate is used as a reactive fragment to form urea (B33335) linkages with an amine-containing core structure. ualberta.ca The resulting larger molecule is then often subjected to MD simulations to study its binding pose and interactions within the active site of a protein. ualberta.ca These simulations can provide insights into the flexibility of the linker derived from the isocyanate and the role of the fluoronitrophenyl moiety in establishing favorable interactions, such as pi-stacking or hydrogen bonding, with the protein.

MD simulations could also be used to study the behavior of 4-Fluoro-3-nitrophenyl isocyanate in different solvents, providing information on solvation effects and the local environment around the reactive isocyanate group.

Analysis of Molecular Orbitals

The analysis of molecular orbitals (MOs), particularly the frontier molecular orbitals, is crucial for understanding the reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For 4-Fluoro-3-nitrophenyl isocyanate, the presence of multiple electron-withdrawing groups is expected to significantly lower the energy of both the HOMO and the LUMO compared to benzene (B151609) or phenyl isocyanate. The LUMO is anticipated to be of low energy and predominantly localized on the aromatic ring and the isocyanate carbon, making the molecule a strong electrophile. Nucleophilic attack will be directed towards the carbon atom of the isocyanate group, which is the primary site of the LUMO.

The HOMO, on the other hand, would be associated with the more electron-rich parts of the molecule, likely the oxygen atoms of the nitro and isocyanate groups, and the fluorine atom. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Given the electron-deficient nature of 4-Fluoro-3-nitrophenyl isocyanate, it is expected to have a relatively small HOMO-LUMO gap, consistent with its high reactivity towards nucleophiles.

Table 2: Predicted Frontier Molecular Orbital Characteristics of 4-Fluoro-3-nitrophenyl isocyanate

| Orbital | Predicted Energy Level | Predicted Localization | Implication for Reactivity |

| HOMO | Low | Oxygen atoms (nitro and isocyanate), Fluorine atom | Site of potential oxidation (less likely) |

| LUMO | Very Low | Isocyanate carbon, Aromatic ring | Primary site for nucleophilic attack, high electrophilicity |

| HOMO-LUMO Gap | Small | - | High reactivity |

This table represents predicted characteristics based on FMO theory and the known effects of the substituent groups.

Potential Energy Surface (PES) Mapping and Reaction Pathway Studies

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction, identifying transition states and intermediates. Such studies are vital for understanding reaction mechanisms and kinetics.

While a specific PES map for reactions involving 4-Fluoro-3-nitrophenyl isocyanate is not available in the literature, computational studies on the reactions of other isocyanates provide a framework for understanding its reactivity. The reaction of isocyanates with nucleophiles, such as alcohols or amines, to form urethanes or ureas, respectively, is a primary reaction pathway. vaia.com

Computational studies on similar systems have shown that these reactions can proceed through a concerted or stepwise mechanism, often influenced by the solvent and the presence of catalysts. mdpi.com For a highly electrophilic isocyanate like 4-Fluoro-3-nitrophenyl isocyanate, the reaction with a nucleophile is expected to have a relatively low activation energy barrier. A PES study would likely reveal a transition state where the nucleophile is attacking the isocyanate carbon, with the negative charge being delocalized over the NCO group and the electron-withdrawing aromatic ring.

Furthermore, PES mapping could be used to investigate the regioselectivity of nucleophilic aromatic substitution on the fluoronitrophenyl ring, comparing the activation barriers for substitution at the fluorine-bearing carbon versus other positions.

Computational Spectroscopic Parameter Prediction (e.g., NMR, IR)

The calculated vibrational frequencies for NPIC reveal key characteristic peaks. nanobioletters.com A very intense peak corresponding to the N=C=O stretching frequency is predicted around 2357 cm⁻¹. nanobioletters.com Additionally, the symmetric and asymmetric stretching frequencies of the nitro (NO₂) group are expected at approximately 1354 cm⁻¹ and 1565 cm⁻¹, respectively. nanobioletters.com For 4-Fluoro-3-nitrophenyl isocyanate, it is anticipated that the fundamental vibrational modes would be similar, with potential shifts in frequency due to the electronic influence of the fluorine atom. The strong electronegativity of fluorine would likely induce a shift in the electron density of the phenyl ring, which could, in turn, affect the vibrational frequencies of the adjacent nitro group and the isocyanate moiety.

Similarly, the prediction of NMR chemical shifts through computational methods like the Gauge-Including Atomic Orbital (GIAO) method is a standard practice. For 4-Fluoro-3-nitrophenyl isocyanate, one would expect the fluorine atom to significantly influence the ¹³C and ¹H NMR spectra. The carbon atom bonded to the fluorine would exhibit a characteristic large coupling constant (¹JCF), and the chemical shifts of the aromatic protons and carbons would be altered by the combined electron-withdrawing effects of the fluorine and nitro groups.

Table 1: Predicted Major Vibrational Frequencies for 4-Nitrophenyl Isocyanate (NPIC) nanobioletters.com

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N=C=O Stretch | 2357 |

| N-O Asymmetric Stretch (NO₂) | 1565 |

| N-O Symmetric Stretch (NO₂) | 1354 |

Charge Analysis and Electrostatic Potential Maps

Atomic Charges and Electrostatic Potential (MEP) Analysis

Charge analysis and the mapping of the molecular electrostatic potential (MEP) are critical for understanding the reactivity of a molecule. The MEP provides a visual representation of the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack.

For the analogous compound, 4-nitrophenyl isocyanate, the MEP map indicates that the most negative regions are located over the oxygen atoms of the nitro group, suggesting these are the primary sites for electrophilic attack. nanobioletters.com The region around the isocyanate group also exhibits a complex electrostatic potential, reflecting its reactive nature.

Atomic charge calculations, such as those derived from Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide quantitative measures of the charge distribution within a molecule. While specific values for 4-Fluoro-3-nitrophenyl isocyanate are not available, studies on similar molecules show that the carbon atom of the isocyanate group carries a significant positive charge, making it susceptible to nucleophilic attack. The nitrogen and oxygen atoms of the nitro group, along with the fluorine atom, would be expected to carry negative charges.

Structure-Reactivity and Structure-Property Relationships from Computational Data

Computational data provides a foundation for establishing structure-reactivity and structure-property relationships. The electronic properties of 4-Fluoro-3-nitrophenyl isocyanate, as influenced by its substituent groups, are key determinants of its reactivity.

The presence of both a nitro group and a fluorine atom, both strong electron-withdrawing groups, on the phenyl ring significantly impacts the reactivity of the isocyanate functional group. These substituents make the phenyl ring electron-poor, which can influence the rate and regioselectivity of reactions involving the isocyanate. For instance, in reactions with nucleophiles, the electron-deficient nature of the aromatic ring can affect the reaction mechanism and the stability of any intermediates.

The HOMO-LUMO energy gap is another critical parameter derived from computational studies that relates to the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For 4-nitrophenyl isocyanate, the calculated HOMO-LUMO energy gap is 4.516 eV. nanobioletters.com The introduction of a fluorine atom in 4-Fluoro-3-nitrophenyl isocyanate would likely modulate this energy gap, further tuning the molecule's reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies on related nitrophenyl derivatives have shown that electronegative substitutions are essential for polar interactions with biological receptors. nih.gov This suggests that the fluorine and nitro groups in 4-Fluoro-3-nitrophenyl isocyanate could play a crucial role in its potential biological activity by facilitating interactions with target macromolecules.

Design and Synthesis of Bioactive Derivatives

The chemical structure of 4-fluoro-3-nitrophenyl isocyanate allows for its incorporation into a variety of molecular scaffolds to create novel compounds with desired biological activities. The highly electrophilic isocyanate group readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively.

The diaryl urea moiety is a critical pharmacophore in the design of numerous therapeutic agents, particularly in oncology. researchgate.netnih.gov This structural motif is known to engage in key hydrogen bonding interactions within the ATP-binding pockets of various kinases. nih.gov Sorafenib, a multi-kinase inhibitor approved for the treatment of certain cancers, prominently features a diaryl urea core. nih.gov

The synthesis of Sorafenib analogs and other urea-based derivatives often involves the reaction of an aromatic amine with a corresponding isocyanate. researchgate.netresearchgate.net While specific syntheses of Sorafenib itself may use different isocyanates like 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the underlying principle of urea formation is central. researchgate.netresearchgate.net 4-Fluoro-3-nitrophenyl isocyanate serves as a valuable reagent for creating a diverse library of diaryl urea compounds. The fluorine and nitro substituents can be strategically utilized or further modified to fine-tune the physicochemical properties and biological activity of the resulting molecules. For instance, the nitro group can be reduced to an amine, providing a handle for further chemical elaboration.

The general reaction scheme for the formation of a urea derivative using 4-fluoro-3-nitrophenyl isocyanate is depicted below:

R-NH₂ (Aniline derivative) + O=C=N-Ar-F,NO₂ (4-Fluoro-3-nitrophenyl isocyanate) → R-NH-C(=O)-NH-Ar-F,NO₂ (Diaryl urea derivative)

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many pathogens like Plasmodium falciparum but absent in humans, represents an attractive target for novel anti-infective drugs. nih.govacs.orgnih.govunibo.it One of the key enzymes in this pathway is IspD, which catalyzes the formation of 4-diphosphocytidyl-2-C-methylerythritol. acs.orgnih.gov

Recent research has focused on developing inhibitors for the IspD enzyme. nih.govnih.gov Structure-activity relationship (SAR) investigations have led to the discovery of urea-based compounds with potent inhibitory activity against IspD. acs.org In a study aimed at optimizing a new chemical class of IspD inhibitors, various modifications were made to the molecular structure. The introduction of a 4-fluoro moiety to a urea-based scaffold was found to trigger a significant increase in potency, highlighting the beneficial role of fluorine in inhibitor design. acs.org Although this study did not explicitly start from 4-fluoro-3-nitrophenyl isocyanate, it demonstrates the principle that incorporating a fluorinated phenylurea structure, achievable with this reagent, can be a successful strategy for targeting enzymes like IspD.

| Compound Class | Target Enzyme | Pathway | Significance |

| Diaryl Ureas | Kinases (e.g., VEGFR-2) | Signal Transduction | Central pharmacophore in anticancer drugs like Sorafenib. nih.govnih.gov |

| Urea-based Inhibitors | IspD | MEP Pathway | Targeting an essential pathway in pathogens absent in humans. acs.orgnih.gov |

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound correlates with its biological activity. nih.govmdpi.com By systematically modifying a lead compound and evaluating the biological effects of these changes, researchers can identify the key molecular features required for potency and selectivity.

The use of reagents like 4-fluoro-3-nitrophenyl isocyanate allows for the creation of compound libraries where specific regions of a molecule are systematically altered. In the context of diaryl urea inhibitors, one phenyl ring can be derived from the isocyanate, while the other is derived from a varied aniline (B41778). This approach allows for the exploration of how different substituents on either ring affect target engagement.

For example, in the development of IspD inhibitors, a detailed SAR study was conducted around a fragment hit. nih.govcofc.edu This systematic investigation helped to improve both the potency and the physicochemical properties of the lead compound. nih.govcofc.edu The data gathered from such studies help build a comprehensive picture of the pharmacophore, identifying which functional groups are essential for activity and which can be modified to improve properties like solubility or metabolic stability.

Functional groups play a crucial role in determining the efficacy of a drug candidate. nih.govresearchgate.net The fluorine atom and nitro group on 4-fluoro-3-nitrophenyl isocyanate are particularly important in this regard.

Fluorine: The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry. nih.govmdpi.com Its high electronegativity and small size can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. mdpi.com As noted in the development of IspD inhibitors, the addition of a fluoro group can lead to a marked increase in potency. acs.org

Nitro Group: The nitro group is a strong electron-withdrawing group, which can significantly impact the electronic distribution of the aromatic ring and the reactivity of the molecule. It can also serve as a key interaction point with a biological target or be used as a synthetic handle for further modifications, such as reduction to an amine group to allow for additional diversification of the molecular structure.

The process of optimizing functional groups is an iterative cycle of design, synthesis, and testing. By using building blocks like 4-fluoro-3-nitrophenyl isocyanate, chemists can efficiently generate analogs to probe these structure-activity relationships and rationally design molecules with improved therapeutic profiles. nih.gov

| Functional Group | Property | Impact on Bioactivity |

| Fluorine | High Electronegativity, Small Size | Can enhance binding affinity, improve metabolic stability, and increase potency. mdpi.com |

| Nitro Group | Strong Electron-Withdrawing | Modifies electronic properties, can be a key binding feature, or act as a synthetic handle for further derivatization. |

| Isocyanate | Reactive Electrophile | Allows for straightforward formation of stable urea linkages, a key pharmacophore in many inhibitors. |

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to study and manipulate biological systems, often by interacting with a specific protein target. mskcc.orgpitt.edunih.gov These tools are instrumental in validating drug targets, elucidating biological pathways, and understanding disease mechanisms. pitt.edu

The development of a chemical probe requires a molecule that can bind to the target of interest and often includes a reporter tag (like a fluorescent dye or biotin) or a reactive group for covalent labeling. mskcc.orgrsc.org The isocyanate functionality of 4-fluoro-3-nitrophenyl isocyanate is well-suited for this purpose. Its high reactivity allows for the covalent attachment of the phenyl ring to a protein or another molecule that contains a nucleophilic group (e.g., a lysine side chain).

This reactivity can be harnessed to:

Introduce a Tag: The isocyanate can be used to link the 4-fluoro-3-nitrophenyl group to a fluorescent molecule or a biotin tag. The resulting conjugate can then be used to label proteins or other biological molecules of interest for visualization or affinity purification.

Create Covalent Inhibitors: By incorporating the isocyanate into a molecule that already has affinity for a specific protein, a covalent probe can be created. The isocyanate group can react with a nucleophilic residue in or near the protein's active site, leading to irreversible inhibition. This is a powerful technique for studying enzyme function and identifying target engagement in a complex biological environment.

The development of such probes involves careful design and synthesis to ensure that the final molecule retains its affinity for the target and that the reactive group is positioned correctly to interact with its intended partner. mskcc.orgrsc.org

Applications in Materials Science and Polymer Chemistry Research

Polymerization Reactions Involving Isocyanate Functionality

The isocyanate group (-NCO) of 4-Fluoro-3-nitrophenyl isocyanate is highly reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is the basis for its use in polymerization reactions, primarily in the synthesis of polyurethanes and polyureas. The general principle involves the step-growth polymerization of the isocyanate with a diol or a diamine, respectively. polymerexpert.fr

The structure of the isocyanate, including the presence of the electron-withdrawing nitro and fluoro groups, influences the reactivity of the isocyanate group and the properties of the resulting polymer. mdpi.comresearchgate.net For instance, the electronic properties of the phenyl ring can affect the rate of the polymerization reaction and the thermal and mechanical stability of the final polymer. mdpi.com

While specific research on the homopolymerization of 4-Fluoro-3-nitrophenyl isocyanate or its extensive use as a primary monomer in large-scale polymer production is not widely documented, its functional groups offer significant potential for creating specialized polymers. The isocyanate group allows for its incorporation into polymer backbones, while the nitro and fluoro groups can be used for post-polymerization modifications.

One approach to control the high reactivity of isocyanates during polymerization is the use of "blocked isocyanates." In this method, the isocyanate group is temporarily protected by reacting it with a blocking agent. The reactive isocyanate can be regenerated, often by heating, to allow for controlled polymerization or cross-linking reactions. This strategy helps to avoid undesirable side reactions and provides better control over the polymerization process.

Surface Modification and Functionalization

The unique chemical functionalities of 4-Fluoro-3-nitrophenyl isocyanate and its derivatives make it a powerful tool for modifying and functionalizing polymer surfaces. This allows for the tailoring of surface properties such as wettability, biocompatibility, and chemical reactivity.

Covalent Ligation of Biomolecules to Polymer Surfaces

The isocyanate group of 4-Fluoro-3-nitrophenyl isocyanate can react directly with amine and hydroxyl groups present on the surface of biomolecules like proteins, enzymes, and antibodies. This reaction forms stable covalent urethane (B1682113) or urea (B33335) linkages, effectively immobilizing the biomolecules onto a polymer surface that has been pre-functionalized with the isocyanate. This method is crucial for the development of biosensors, biocompatible materials, and affinity chromatography matrices. ontosight.ai

The efficiency of biomolecule immobilization depends on several factors, including the concentration of the isocyanate on the surface, the pH of the reaction medium, and the nature of the biomolecule. The fluoro and nitro substituents on the phenyl ring can also influence the reactivity and stability of the linkage.

Photo-Irradiation Driven Surface Activation (via related Azide)

A significant application of the 4-fluoro-3-nitrophenyl moiety in surface science involves its conversion to the corresponding azide (B81097), 4-fluoro-3-nitrophenyl azide (FNPA). FNPA is a highly efficient photo-activated cross-linking agent. nih.gov Upon exposure to UV light, the azide group (-N3) is converted into a highly reactive nitrene intermediate. This nitrene can then insert into C-H and N-H bonds on a wide variety of polymer surfaces, forming stable covalent bonds. nih.govresearchgate.net This process, known as photo-grafting, allows for the functionalization of otherwise inert polymer surfaces. researchgate.net

The process of surface activation using FNPA typically involves the following steps:

Synthesis of FNPA: 4-Fluoro-3-nitrophenyl isocyanate can be converted to 4-fluoro-3-nitrophenyl azide.

Coating the Surface: The polymer surface to be modified is coated with a solution of FNPA.

Photo-irradiation: The coated surface is exposed to UV light, which activates the azide and leads to the formation of covalent bonds between the FNPA and the polymer surface.

Functionalization: The now-activated surface, presenting the fluoro- and nitro-phenyl groups, can be further modified by reacting the fluorine atom with nucleophiles, such as the amine groups of biomolecules. nih.gov

This technique has been successfully used to immobilize a variety of biomolecules, including enzymes and antibodies, onto polymer surfaces for applications in diagnostics and biocatalysis. nih.gov

Development of Novel Polymeric Materials with Specific Properties

The incorporation of 4-Fluoro-3-nitrophenyl isocyanate as a monomer or a functionalizing agent can lead to the development of novel polymeric materials with tailored properties. The properties of the resulting polymer are influenced by the unique characteristics of the fluoro and nitro groups.

The presence of the fluorine atom can impart several desirable properties to a polymer, including:

Hydrophobicity and Oleophobicity: Fluorinated polymers are known for their low surface energy, making them resistant to wetting by both water and oils. nih.gov

Thermal Stability: The high strength of the carbon-fluorine bond can enhance the thermal stability of the polymer. nih.gov

Chemical Resistance: Fluorinated polymers often exhibit excellent resistance to chemical attack.

The nitro group, on the other hand, can be used as a handle for further chemical modifications. For example, the nitro group can be reduced to an amine group, which can then be used for a variety of subsequent reactions, such as cross-linking or grafting of other molecules. This allows for the creation of complex polymer architectures and materials with advanced functionalities.

While specific examples of polymers synthesized directly from 4-Fluoro-3-nitrophenyl isocyanate are not extensively reported in the literature, the principles of polymer chemistry suggest its potential in creating materials for specialized applications, such as high-performance coatings, membranes, and biocompatible materials. The properties of polyurethanes, for instance, are highly dependent on the structure of the isocyanate used in their synthesis. mdpi.comresearchgate.net

Cross-linking Agents in Polymer Synthesis